molecular formula C10H12ClN B6165850 2-(3-ethynylphenyl)ethan-1-amine hydrochloride CAS No. 1162257-50-2

2-(3-ethynylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6165850
CAS No.: 1162257-50-2
M. Wt: 181.7
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Description

2-(3-ethynylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H11N·HCl. It is a hydrochloride salt of 2-(3-ethynylphenyl)ethan-1-amine, which is an organic compound containing an ethynyl group attached to a phenyl ring and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethynylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethynylbenzaldehyde.

    Reduction: The aldehyde group of 3-ethynylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethynylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amine to a corresponding halide.

Major Products

    Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.

    Reduction: Formation of 2-(3-ethylphenyl)ethan-1-amine.

    Substitution: Formation of 2-(3-ethynylphenyl)ethan-1-amine derivatives.

Scientific Research Applications

2-(3-ethynylphenyl)ethan-1-amine hydrochloride is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of amine-containing compounds with biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-ethynylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethynylphenyl)ethan-1-amine hydrochloride
  • 2-(4-ethynylphenyl)ethan-1-amine hydrochloride
  • 2-(3-phenylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(3-ethynylphenyl)ethan-1-amine hydrochloride is unique due to the position of the ethynyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

1162257-50-2

Molecular Formula

C10H12ClN

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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